Carlina oxide

Descripción general

Descripción

Carlina oxide is a naturally occurring compound predominantly found in the essential oil of Carlina acaulis, a plant belonging to the Asteraceae family . This compound is known for its potent insecticidal properties, making it a valuable component in botanical insecticides . This compound is an aromatic polyacetylene, characterized by its unique chemical structure and significant biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carlina oxide can be synthesized through various chemical routes. One common method involves the extraction of essential oil from the roots of Carlina acaulis, followed by the isolation of this compound using chromatographic techniques . Additionally, synthetic analogues of this compound have been developed to enhance its bioactivity and reduce toxicity .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Carlina acaulis roots. The essential oil is obtained through hydrodistillation, and this compound is subsequently isolated using gas chromatography-mass spectrometry (GC-MS) analysis . Recent advancements in nanotechnology have also enabled the encapsulation of this compound in nanoemulsions to improve its stability and efficacy .

Análisis De Reacciones Químicas

Core Reaction Pathways

Carlina oxide undergoes three principal reaction types in synthetic modifications:

-

Substitution reactions at terminal positions

-

Sonogashira cross-couplings for alkyne functionalization

-

Deprotection reactions to activate terminal alkynes

Substitution Reactions:

-

Base/Catalyst Screening : Initial attempts with EtMgBr/CuBr failed. Optimal conditions:

Sonogashira Coupling:

-

Catalytic System : PdCl₂(PPh₃)₂/CuI in toluene at 50°C

-

Substrate Scope :

-

Electrophile : 2-Bromofuran (21)

-

Nucleophile : Terminal alkynes (e.g., 22)

-

-

Outcome : 40% yield for initial coupling; extended to benzyl bromides with electron-donating groups (29–48% yields)

Alkynylation (Step I):

-

Mechanism : Magnesium-halogen exchange followed by nucleophilic attack on ethynyltrimethylsilane.

-

Critical Factor : Copper catalyst facilitates C–C bond formation via σ-activation .

Sonogashira Coupling (Step III):

-

Oxidative Addition : Pd⁰ inserts into C–Br bond of 2-bromofuran.

-

Transmetallation : Alkynyl copper intermediate transfers alkyne to Pd.

-

Reductive Elimination : Forms C–C bond between alkyne and furan .

Comparative Reactivity of Analogues

| Compound | Structural Modification | Key Reactivity Feature |

|---|---|---|

| 2 | 4-Methylbenzyl + furan | Enhanced electrophilic alkyne activation |

| 5 | 3,4-Dimethoxybenzyl | Stabilized carbocation intermediates |

| 7 | 4-Fluorobenzyl | Increased oxidative stability |

Adapted from synthetic data in PMC .

Functional Impact of Modifications

-

Insecticidal Activity : Analogue 6 (IC₅₀ = 58.40 μg/mL) outperformed natural this compound (IC₅₀ = 34.85 μg/mL) against Culex quinquefasciatus .

-

Cytotoxicity : Compound 5 exhibited potent cytotoxicity (IC₅₀ = 9.18 μg/mL on HaCaT cells), suggesting selective functionalization alters safety profiles .

Environmental Stability Considerations

Aplicaciones Científicas De Investigación

Toxicity Studies

In Vitro and In Vivo Toxicity

Research indicates that carlina oxide exhibits significant cytotoxic effects. In vitro studies demonstrated that it induces apoptosis and necrosis in both normal and melanoma cells, with notable effects on the UACC-647 melanoma cell line where it decreased the expression of key survival signaling proteins such as AKT and ERK1/2 . The compound's toxicity was quantified using a zebrafish acute toxicity test (ZFET), revealing an LC50 value of 10.13 µg/mL after 96 hours of exposure, indicating high acute toxicity .

Teratogenic Effects

Further studies highlighted the teratogenic potential of this compound, causing developmental abnormalities in zebrafish embryos, including craniofacial malformations and yolk sac edema at lower concentrations . These findings raise concerns regarding the safety of using C. acaulis extracts in therapeutic applications without proper purification to remove this compound.

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Despite its toxicity, it was found to exhibit some antioxidative activity, although not sufficient to counteract beta-amyloid (Aβ) toxicity in neurodegenerative models . This suggests that while this compound may have potential in combating oxidative stress, its safety profile must be critically assessed.

Antifungal Applications

Natural Food Preservative

This compound has shown promise as a natural antifungal agent. Studies demonstrated its effectiveness against Penicillium expansum, a common fungal contaminant in stored apples. It was suggested that this compound could serve as an alternative to chemical fungicides, providing a more natural method for food preservation . This application is particularly relevant given the increasing consumer demand for natural food additives.

Synthesis of Analogues

Recent research has focused on synthesizing new analogues of this compound to enhance its biological activity while potentially reducing toxicity. Five new compounds were developed through hemisynthesis and evaluated for their antimicrobial and anti-inflammatory properties . These modifications aim to create derivatives that retain beneficial effects while minimizing adverse reactions.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of carlina oxide involves multiple molecular targets and pathways. It has been suggested to inhibit acetylcholinesterase, modulate gamma-aminobutyric acid receptors, and inhibit octopamine and P450 cytochrome receptors . These interactions disrupt the normal physiological processes of insects, leading to their mortality.

Comparación Con Compuestos Similares

Carlina oxide is unique due to its high efficacy as an insecticide and its relatively low toxicity to non-target species . Similar compounds include other polyacetylenes found in botanical sources, such as falcarinol and panaxynol . this compound stands out for its potent insecticidal activity and its potential for use in eco-friendly pest management solutions .

Actividad Biológica

Carlina oxide, a natural compound derived from the essential oil of Carlina acaulis (Asteraceae), has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, including its insecticidal properties, cytotoxic effects, and potential therapeutic applications.

Overview of this compound

This compound is a polyacetylene compound primarily known for its insecticidal properties. It has been identified as a key component of Carlina acaulis essential oil, which has been traditionally used for various medicinal purposes. Recent studies have focused on its potential as a bioinsecticide and its toxicological profile.

Insecticidal Activity

Numerous studies have demonstrated the effectiveness of this compound as an insecticide against various arthropod vectors and agricultural pests.

Efficacy Against Insects

- Bioinsecticide Potential : this compound exhibits significant insecticidal activity against common pests such as Musca domestica (housefly) and Culex quinquefasciatus (a mosquito species). In a comparative study, the lethal concentration (LC50) values were determined:

- Housefly : LC50 = 1.31 µg/mL

- Mosquito : LC50 = 1.21 µg/mL

- Synthetic Analogues : Research has also explored synthetic analogues of this compound, which showed improved efficacy. For instance, one analogue demonstrated an LC50 of 0.71 µg/mL against Culex quinquefasciatus, outperforming both the natural compound and essential oil .

| Compound | LC50 (µg/mL) | Target Insect |

|---|---|---|

| This compound | 1.31 | Musca domestica |

| This compound | 1.21 | Culex quinquefasciatus |

| Meta-chloro analogue | 0.71 | Culex quinquefasciatus |

Cytotoxicity and Safety Profile

While this compound shows promise as an insecticide, its cytotoxic effects on human cells have raised concerns regarding safety.

In Vitro Studies

- Cell Line Toxicity : In vitro studies indicated that this compound induces apoptosis and necrosis in various human cell lines, including normal fibroblasts and melanoma cells. The compound exhibited an LC50 value of 10.13 µg/mL in zebrafish embryos after 96 hours of exposure, indicating high acute toxicity .

- Mechanism of Action : The compound affects key signaling pathways involved in cell survival, notably decreasing the expression of AKT kinase and ERK1/2 in melanoma cells .

Teratogenic Effects

This compound has been shown to cause developmental malformations in zebrafish embryos, including craniofacial malformation and yolk sac edema, suggesting teratogenic potential at certain concentrations .

Comparative Toxicity

The toxicity profile of this compound is significant when compared to other established toxins:

| Toxin | LC50 (µg/mL) |

|---|---|

| This compound | 10.13 |

| Nicotine | 35.1 |

| Strychnine | 20.8 |

Propiedades

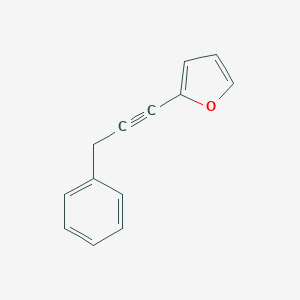

IUPAC Name |

2-(3-phenylprop-1-ynyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,5-7,10-11H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRHFCVRNWSKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198237 | |

| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-22-7 | |

| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carlina oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.